![molecular formula C16H19F2NO2 B12632043 1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate CAS No. 1000689-14-4](/img/structure/B12632043.png)
1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2-Difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate de 1,1-diméthyléthyle est un composé organique complexe avec une structure spiro unique
Méthodes De Préparation
La synthèse du 2,2-Difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate de 1,1-diméthyléthyle implique généralement plusieurs étapes. La voie de synthèse commence souvent par la préparation du noyau quinoléine, suivie de l’introduction du cycle cyclopropane et du groupe carboxylate. Les conditions réactionnelles peuvent inclure l’utilisation de bases fortes, telles que l’hydrure de sodium, et divers solvants tels que le dichlorométhane ou le tétrahydrofurane. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour augmenter le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 2,2-Difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate de 1,1-diméthyléthyle peut subir plusieurs types de réactions chimiques :
Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’hydrogène gazeux en présence d’un catalyseur au palladium, ce qui entraîne la réduction du cycle quinoléine.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau des atomes de fluor, à l’aide de réactifs tels que le méthylate de sodium ou le tert-butylate de potassium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Le 2,2-Difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate de 1,1-diméthyléthyle présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux produits pharmaceutiques.
Biologie : Ce composé peut être utilisé dans l’étude des interactions enzymatiques et comme sonde dans les dosages biochimiques.
Industrie : Il peut être utilisé dans la production de matériaux avancés aux propriétés uniques, telles qu’une grande stabilité thermique et une résistance à la dégradation chimique.
Mécanisme D'action
Le mécanisme d’action du 2,2-Difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate de 1,1-diméthyléthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et entraînant des modifications des voies cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Le 2,2-Difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate de 1,1-diméthyléthyle peut être comparé à d’autres composés similaires, tels que :
Difluoro (4-(1,1-diméthyléthyle)-2-{1-[4-(1,1-diméthyléthyle)-3,5-diméthyl-2H-pyrrol-2-ylidène-N]éthyl}-3,5-diméthyl-1H-pyrrol-2-ylidène-N]éthyl}-3,5-diméthyl-1H-pyrrolato-N)bore : Ce composé est utilisé comme colorant laser et trouve des applications dans le biomarquage et la détection de la lumière.
(Ir [dF (CF3)ppy] 2 (dtbpy))PF 6 : Ce complexe cyclometallé d’iridium (III) est utilisé dans les transformations organiques photocatalytiques induites par la lumière visible.
Le caractère unique du 2,2-Difluoro-2’,3’-dihydrospiro[cyclopropane-1,4’(1’H)-quinoline]-1’-carboxylate de 1,1-diméthyléthyle réside dans sa structure spiro et la présence à la fois de groupes fluor et cyclopropane, qui confèrent des propriétés chimiques et physiques distinctes.
Propriétés
Numéro CAS |
1000689-14-4 |
|---|---|
Formule moléculaire |
C16H19F2NO2 |
Poids moléculaire |
295.32 g/mol |
Nom IUPAC |
tert-butyl 1',1'-difluorospiro[2,3-dihydroquinoline-4,2'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C16H19F2NO2/c1-14(2,3)21-13(20)19-9-8-15(10-16(15,17)18)11-6-4-5-7-12(11)19/h4-7H,8-10H2,1-3H3 |
Clé InChI |
JCAJGQRZPJCBRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC2(F)F)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Oxopropyl)amino]propane-1-sulfonic acid](/img/structure/B12631965.png)
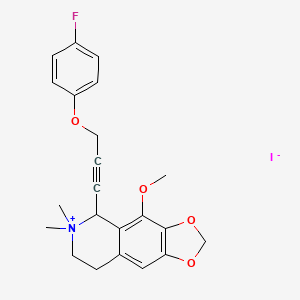
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)

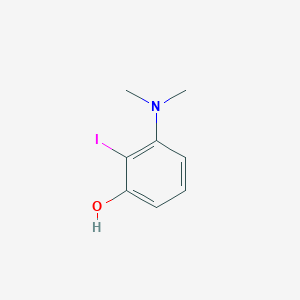
![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
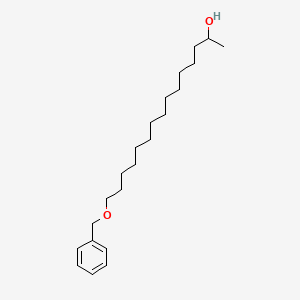
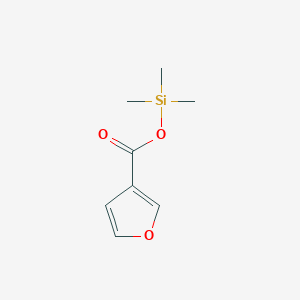
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)
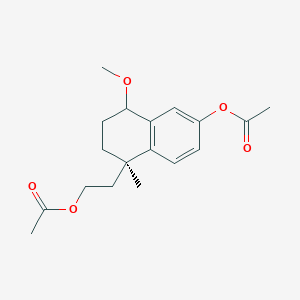
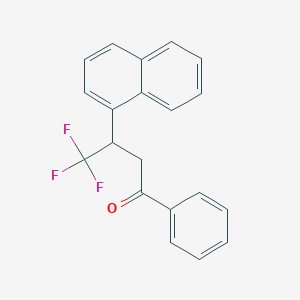

![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
